molecular formula C6H8O2 B6237155 4-methoxycyclopent-2-en-1-one CAS No. 61322-97-2

4-methoxycyclopent-2-en-1-one

Cat. No.: B6237155
CAS No.: 61322-97-2
M. Wt: 112.1
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Description

4-Methoxycyclopent-2-en-1-one is an organic compound with the molecular formula C6H8O2. It is a cyclic enol ether that contains a five-membered cyclopentenone ring with a methoxy substituent at the second carbon. This compound is known for its distinctive sweet, vanilla-like odor and is used in various fields such as food and beverage technology, natural product chemistry, pharmacology, and aroma and flavor science.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxycyclopent-2-en-1-one can be synthesized from 2,3-dimethoxy-1,3-butadiene through a Diels-Alder reaction with maleic anhydride, followed by acid-catalyzed dehydration. The resulting product can be purified by distillation, extraction, or chromatography.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves continuous-flow processes to ensure high yield and purity. The reaction conditions typically include controlled temperatures and pressures to optimize the reaction kinetics and product stability .

Chemical Reactions Analysis

Types of Reactions

4-Methoxycyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols.

    Substitution: Produces substituted cyclopentenones.

Scientific Research Applications

4-Methoxycyclopent-2-en-1-one has various applications in scientific research, including:

    Flavor and Fragrance Analysis: Used to enhance the aroma and flavor of food and beverages.

    Natural Product Synthesis: Utilized in the synthesis of complex natural products.

    Enzyme Inhibition Screening: Employed in drug discovery and development to screen for enzyme inhibitors.

    Biological Activity Evaluation: Used to evaluate the biological activity of new compounds.

Mechanism of Action

The mechanism of action of 4-methoxycyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-2-cyclopenten-1-one
  • 2-Cyclopenten-1-one
  • 3-Ethoxy-2-cyclopentenone

Comparison

4-Methoxycyclopent-2-en-1-one is unique due to its methoxy substituent at the second carbon, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it has a higher boiling point and different solubility characteristics, making it suitable for specific applications in flavor and fragrance industries .

Properties

CAS No.

61322-97-2

Molecular Formula

C6H8O2

Molecular Weight

112.1

Purity

95

Origin of Product

United States

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